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Compound of Interest

Compound Name: ATTO 532

Cat. No.: B15622414

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the fluorescent
dye ATTO 532 in Stimulated Emission Depletion (STED) microscopy sample preparation.
ATTO 532, a rhodamine derivative, is well-suited for super-resolution imaging due to its high
fluorescence quantum yield, strong absorption, and excellent photostability.[1][2][3][4]

Introduction to ATTO 532 in STED Microscopy

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that
overcomes the diffraction limit of light microscopy, enabling the visualization of subcellular
structures with nanoscale resolution.[5][6] The choice of fluorophore is critical for achieving
high-quality STED images. ATTO 532 is an ideal candidate for STED microscopy due to its
characteristic features which include high photostability, strong absorption, and a high
fluorescence quantum yield.[2][3][7] Its fluorescence is most efficiently excited around 532 nm,
making it compatible with common laser lines, and its emission peak is at approximately 553
nm.[2][3]

Quantitative Data: Photophysical Properties of
ATTO 532

The photophysical properties of ATTO 532 are summarized in the table below, making it a
robust choice for STED applications.
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Property Value Reference
Excitation Maximum (Aex) 532 nm [2][8]
Emission Maximum (Aem) 552 nm /553 nm [2][8]
Molar Extinction Coefficient (g) 1.15x 10° M~icmt [2][8]
Fluorescence Quantum Yield

0.90 [2](8]
(P)
Fluorescence Lifetime (1) 3.8ns [2][8]
Molecular Weight (Free Acid) ~765 g/mol [7]

Experimental Protocols

High-quality STED imaging necessitates meticulous sample preparation to preserve cellular
structures and ensure optimal labeling.[9][10] Below are detailed protocols for
immunofluorescence and actin staining using ATTO 532 derivatives.

Protocol 1: Immunofluorescence Staining with ATTO
532-Conjugated Antibodies

This protocol outlines the indirect immunofluorescence labeling of cellular targets using a
primary antibody followed by a secondary antibody conjugated to ATTO 532.

Materials:

Cells grown on #1.5 or #1.5H glass coverslips[11]

o Phosphate-Buffered Saline (PBS)

 Fixation Solution (e.g., 2-4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol)[12]

» Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[9]

e Blocking Buffer (e.g., 2% Bovine Serum Albumin (BSA) in PBS)[10]

e Primary Antibody (specific to the target of interest)
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e ATTO 532-conjugated Secondary Antibody
e Mounting Medium with a refractive index matching the immersion oil (e.g., 1.518)[13][14]
Procedure:
» Cell Culture and Fixation:
o Culture cells to a confluency of 50-80% on coverslips.[9]
o Wash the cells twice with PBS.

o Fix the cells. For PFA fixation, incubate in 2-4% PFA in PBS for 10-15 minutes at room
temperature.[12] For methanol fixation, incubate in ice-cold methanol for 5 minutes at
-20°C.[9][12]

o Wash the cells three times with PBS for 5 minutes each.[12]

o Permeabilization (if PFA-fixed):
o Incubate the cells in Permeabilization Buffer for 10 minutes.[12]
o Wash the cells twice with PBS.[9]

e Blocking:

o Incubate the cells in Blocking Buffer for at least 30-60 minutes at room temperature to
reduce non-specific antibody binding.[10]

e Primary Antibody Incubation:

o Dilute the primary antibody to its optimal concentration in Blocking Buffer. For STED, a 2
to 5-fold higher concentration than for conventional microscopy may be beneficial.[12]

o Incubate the coverslips with the primary antibody solution for 1 hour at room temperature
or overnight at 4°C.[9]

e Washing:
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o Wash the cells three times with PBS for 5 minutes each to remove unbound primary
antibody.[10]

e Secondary Antibody Incubation:

o Dilute the ATTO 532-conjugated secondary antibody in Blocking Buffer. The optimal
concentration should be determined, but a starting point of 1-20 ug/ml is suggested.[9]

o Incubate the coverslips in the secondary antibody solution for 1 hour at room temperature,
protected from light.[9]

e Final Washes:
o Wash the cells three times with PBS for 5 minutes each, protected from light.
e Mounting:

o Mount the coverslip onto a microscope slide using a mounting medium with a refractive
index close to 1.518.[13]

o Allow hardening mounting media to cure for at least 24 hours before imaging.[11]

Protocol 2: F-Actin Staining with ATTO 532-Phalloidin

This protocol describes the staining of filamentous actin (F-actin) in fixed cells.

Materials:

Fixed and permeabilized cells on coverslips (as described in Protocol 1, steps 1-2)
e ATTO 532-Phalloidin

o Methanol or DMSO for stock solution preparation[15]

e PBS

» Blocking Buffer (e.g., 1% BSAin PBS)

¢ Mounting Medium
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Procedure:
e Prepare Stock Solution:

o Dissolve the lyophilized ATTO 532-Phalloidin in methanol or DMSO to create a stock
solution. For example, dissolving a 10 nmol unit in 1 ml of methanol yields a 10 uM stock.
[15] Store aliquots at -20°C.

e Blocking:
o Incubate the fixed and permeabilized cells in Blocking Buffer for 20-30 minutes.
e Staining:

o Dilute the ATTO 532-Phalloidin stock solution to the desired working concentration in
Blocking Buffer. A typical final concentration is in the nanomolar range (e.g., 6.6 nmol/ml).
[16]

o Incubate the cells with the staining solution for 30-60 minutes at room temperature,
protected from light.

e Washing:

o Wash the cells two to three times with PBS to remove unbound phalloidin conjugate.
e Mounting:

o Mount the coverslip as described in Protocol 1, step 8.

Visualizations
STED Microscopy Principle
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Caption: Workflow for immunofluorescence sample preparation for STED microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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